molecular formula C16H18N2OS B5205778 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5205778
M. Wt: 286.4 g/mol
InChI Key: VPCIMTKEHJTASC-UHFFFAOYSA-N
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Description

5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as LY-367,265, is a compound with potential therapeutic applications in the treatment of anxiety and depression.

Mechanism of Action

5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a selective antagonist of the alpha-3 subunit of the GABA-A receptor. This receptor is known to play a role in anxiety and depression, and by blocking its activity, 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may reduce symptoms of these disorders. In addition, 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABA-A receptor and dopamine levels, it has been shown to increase levels of the neurotransmitter serotonin in the brain. It has also been shown to increase levels of the protein brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is that it has been extensively studied in animal models, with a large body of preclinical data available. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is its potential use in the treatment of drug addiction, with further studies needed to determine its efficacy in this area. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Finally, further studies are needed to determine the safety and efficacy of 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in human clinical trials.

Synthesis Methods

The synthesis of 5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves the reaction of 2-aminothiophene with 3-chloropyridine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with ethyl chloroacetate to form the final compound.

Scientific Research Applications

5-ethyl-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in the treatment of anxiety and depression. In preclinical studies, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for drug addiction, with studies showing that it can reduce drug-seeking behavior in rats.

properties

IUPAC Name

5-ethyl-N-pyridin-3-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-11-5-6-14-12(8-11)9-15(20-14)16(19)18-13-4-3-7-17-10-13/h3-4,7,9-11H,2,5-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCIMTKEHJTASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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